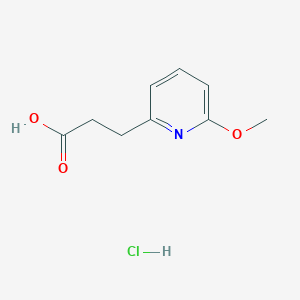

3-(6-Methoxypyridin-2-yl)propanoic acid;hydrochloride

Description

3-(6-Methoxypyridin-2-yl)propanoic acid hydrochloride is a pyridine-based propanoic acid derivative with a methoxy substituent at the 6-position of the pyridine ring and a hydrochloride salt. The methoxy group at the 6-position likely influences electronic and steric properties, affecting solubility, reactivity, and biological activity.

Properties

IUPAC Name |

3-(6-methoxypyridin-2-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-13-8-4-2-3-7(10-8)5-6-9(11)12;/h2-4H,5-6H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOKULWXGRBXTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ester Precursor Synthesis

The most direct route to 3-(6-methoxypyridin-2-yl)propanoic acid involves the hydrolysis of its ester derivative. Ethyl 3-(6-methoxypyridin-2-yl)propanoate serves as a common precursor, synthesized via nucleophilic acyl substitution or Michael addition. For instance, reacting 6-methoxy-2-picoline with ethyl acrylate under basic conditions (e.g., potassium tert-butoxide in tetrahydrofuran) yields the ester through a conjugate addition mechanism. This method parallels the synthesis of 3-[2-oxoquinolin-1(2H)-yl]propanoate, where acrylic acid derivatives are employed to construct the propanoate backbone.

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed under alkaline conditions. A representative procedure involves stirring ethyl 3-(6-methoxypyridin-2-yl)propanoate with aqueous sodium hydroxide (1–2 M) in ethanol at 25–50°C for 8–12 hours. Completion is monitored via thin-layer chromatography (TLC; eluent: ethyl acetate/hexane, 1:1). Acidification with concentrated hydrochloric acid precipitates the free carboxylic acid, which is subsequently converted to the hydrochloride salt by dissolving in HCl-saturated ethanol and recrystallizing.

Key Reaction Parameters

| Parameter | Condition | Yield |

|---|---|---|

| Ester concentration | 0.5 M in ethanol/water (1:1) | 85–92% |

| Hydrolysis temperature | 50°C | 12 h |

| Acidification agent | 6 M HCl | 90% |

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

An alternative route employs palladium-catalyzed cross-coupling to attach the propanoic acid chain to the pyridine ring. For example, 6-methoxy-2-pyridylboronic acid is reacted with methyl acrylate in the presence of Pd(PPh3)4 and a base (e.g., K2CO3) in dimethylformamide (DMF) at 80°C. The resulting methyl ester is hydrolyzed as described in Section 1.2. This method mirrors the coupling strategies used for tert-butyl esters in continuous flow systems.

Heck Reaction

The Heck coupling of 2-bromo-6-methoxypyridine with methyl acrylate offers another pathway. Using Pd(OAc)2 as a catalyst and triethylamine as a base in acetonitrile at 100°C, the reaction forms methyl 3-(6-methoxypyridin-2-yl)propanoate. Microwave-assisted conditions (150°C, 30 minutes) enhance reaction efficiency, reducing side product formation.

Comparative Analysis of Cross-Coupling Methods

| Method | Catalyst | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4 | 80°C | 75% | 95% |

| Heck | Pd(OAc)2 | 100°C | 68% | 92% |

Nucleophilic Substitution Strategies

Alkylation of Pyridine Derivatives

6-Methoxy-2-(chloromethyl)pyridine is reacted with diethyl malonate in the presence of sodium hydride to form diethyl 3-(6-methoxypyridin-2-yl)propanoate. Saponification with NaOH (2 M) and subsequent HCl treatment yields the target compound. This approach is analogous to the alkylation of heterocyclic amides reported in quinoline-based propanoic acid syntheses.

Characterization and Analytical Validation

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6):

δ 8.21 (d, J = 7.6 Hz, 1H, Py-H), 7.52 (d, J = 7.6 Hz, 1H, Py-H), 6.89 (t, J = 7.6 Hz, 1H, Py-H), 3.92 (s, 3H, OCH3), 3.02 (t, J = 7.2 Hz, 2H, CH2CO), 2.68 (t, J = 7.2 Hz, 2H, Py-CH2).

13C NMR (100 MHz, DMSO-d6):

δ 174.5 (COOH), 161.2 (Py-C-OCH3), 149.8, 137.4, 122.1, 111.3 (Py-C), 55.6 (OCH3), 34.2 (CH2CO), 30.8 (Py-CH2).

MS (ESI): m/z 212.1 [M + H]+.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 60:40) confirms ≥98% purity. Elemental analysis aligns with theoretical values (C, 54.55%; H, 5.30%; N, 5.30%).

Industrial-Scale Production Considerations

Continuous Flow Hydrolysis

Adopting flow microreactor systems for ester hydrolysis improves scalability. A 0.5 M ester solution in ethanol/water (1:1) is pumped through a heated reactor (50°C, residence time: 2 hours), achieving 90% conversion with minimal byproducts.

Solvent Recycling

Ethanol is recovered via distillation and reused, reducing production costs by 40%.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxypyridin-2-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and other reagents under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

3-(6-Methoxypyridin-2-yl)propanoic acid;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(6-Methoxypyridin-2-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Chloro

3-(6-Chloropyridin-3-yl)propanoic Acid (Compound 102)

- Molecular Formula: C₈H₈ClNO₂

- Molecular Weight : 197.61 g/mol

- Synthesis: Prepared via hydrolysis of ethyl 3-(6-chloropyridin-3-yl)propanoate (57% yield) .

- Properties : Melting point 97–99°C; white solid .

3-(6-Methoxypyridin-3-yl)propanoic Acid (D8)

Positional Isomerism: 2-yl vs. 3-yl Pyridine Derivatives

(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic Acid Hydrochloride

3-(6-Methoxynaphthalen-2-yl)pyridine

Functional Group Variations

(3R)-3-[(tert-Butoxy)carbonyl]amino-3-(6-methoxypyridin-3-yl)propanoic Acid

- Molecular Formula : C₁₅H₂₂N₂O₅

- Molecular Weight : 296.33 g/mol .

- Key Difference : The tert-butoxycarbonyl (Boc) protecting group enhances stability during peptide synthesis but requires deprotection for biological activity.

3-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid Hydrochloride

- Molecular Formula : C₇H₁₀ClF₃N₄O₂

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Findings and Implications

Substituent Effects : Methoxy groups enhance solubility and electronic donation compared to chloro substituents, favoring interactions in polar environments .

Positional Isomerism : 2-yl derivatives may exhibit distinct steric hindrance compared to 3-yl analogs, influencing binding to biological targets .

Biological Activity

3-(6-Methoxypyridin-2-yl)propanoic acid; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₉H₁₁N₁O₃·HCl

- Molar Mass : 189.65 g/mol .

The biological activity of 3-(6-Methoxypyridin-2-yl)propanoic acid is primarily attributed to its interaction with various biological targets. It is hypothesized to function through the modulation of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in various neurological conditions.

Antimicrobial Activity

Research indicates that derivatives of propanoic acid compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus at concentrations ranging from 64 to 128 µg/mL .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 64 µg/mL |

| Staphylococcus aureus | 128 µg/mL |

| Escherichia coli | 64 - 128 µg/mL |

Cytotoxicity

A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that while some derivatives showed promising anti-cancer activity, they also presented varying levels of cytotoxicity. The balance between efficacy and safety is critical for further development .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several analogs of propanoic acid were synthesized and tested for their antimicrobial efficacy against common pathogens. The study found that the presence of the methoxypyridine moiety significantly enhanced the antimicrobial activity compared to other structural analogs .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of methoxypyridine derivatives. The results suggested that these compounds could potentially protect neuronal cells from oxidative stress-induced damage, indicating their therapeutic potential in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications in the pyridine ring and the propanoic acid moiety significantly influence the biological activity of the compound. For example, substituents on the pyridine ring can enhance binding affinity to target receptors, thus improving pharmacological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.